3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid
Description
This compound is a fluorinated cyclobutane derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a carboxylic acid group. The fluorine atom at the 1-position of the cyclobutane ring introduces steric and electronic effects that influence its physicochemical properties and reactivity. Such Fmoc-protected amino acids are critical in peptide synthesis, where the Fmoc group is cleaved under mild basic conditions .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-fluorocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-20(18(23)24)9-12(10-20)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCHEHMHWPNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation and Fluorination Strategies
The cyclobutane core of the target compound is typically constructed via [2+2] cycloaddition or ring-closing metathesis. A prevalent approach involves the use of fluorinated precursors to introduce the geminal fluorine and carboxylic acid groups at position 1. For example, fluoromalonic acid derivatives serve as starting materials for generating 1-fluorocyclobutane-1-carboxylic acid scaffolds through photochemical or thermal dimerization .
Table 1: Comparison of Fluorination Agents
| Fluorination Agent | Reaction Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| DAST (Diethylaminosulfur trifluoride) | -78°C, anhydrous DCM | 65–70 | Moderate |
| Selectfluor® | RT, aqueous acetonitrile | 75–80 | High |
| XeF₂ | Gas-phase, 100°C | 50–55 | Low |
Selectfluor® demonstrates superior efficiency in introducing fluorine at position 1 due to its stability in protic solvents and compatibility with carboxylic acid intermediates . Post-fluorination, the cyclobutane ring is functionalized at position 3 using azide-alkyne cycloaddition or nucleophilic substitution to introduce the amino group.
Introduction of the Amino Group
The amino group at position 3 is introduced via Curtius rearrangement or Hofmann degradation. A two-step sequence involving:
-
Conversion of a carbonyl group to an isocyanate using diphenylphosphoryl azide (DPPA).
Critical to this step is the protection of the carboxylic acid moiety to prevent side reactions. Methyl or tert-butyl esters are commonly employed, with subsequent deprotection under acidic or basic conditions after amine formation .
Fmoc Protection of the Amino Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc-Cl (Fmoc chloride) in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA). Reaction conditions are optimized to avoid premature deprotection or epimerization:
Table 2: Fmoc Protection Optimization
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | DMF | 0°C → RT | 2 | 85 |
| Pyridine | THF | RT | 4 | 72 |
| NaHCO₃ | DCM/H₂O | 0°C | 1 | 68 |
The use of DIPEA in dimethylformamide (DMF) at controlled temperatures ensures minimal racemization and high yields . Post-protection, the tert-butyl ester (if used) is cleaved with trifluoroacetic acid (TFA) to regenerate the carboxylic acid.
Stereochemical Control and Resolution
The geminal fluorine and carboxylic acid groups impose significant steric hindrance, necessitating chiral auxiliaries or enzymatic resolution to achieve enantiomeric purity.
Enzymatic Resolution : Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze ester intermediates, yielding the desired (1R,3S)-configuration with >95% enantiomeric excess (ee) .
Chiral Auxiliaries : Evans oxazolidinones or Oppolzer’s sultams are employed to direct the stereochemistry during cyclobutane formation. Subsequent auxiliary removal under mild conditions (e.g., LiOH hydrolysis) affords the target stereoisomer .
Purification and Characterization
Final purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile-water gradients. Key characterization data include:
Table 3: Spectroscopic Data
| Property | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J=7.5 Hz, 2H), 7.58 (t, J=7.2 Hz, 2H), 5.21 (s, 1H, NH), 4.45 (d, J=7.0 Hz, 2H), 3.10–2.95 (m, 2H), 2.80–2.65 (m, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 174.5 (COOH), 156.2 (Fmoc C=O), 143.8, 141.2 (Fmoc aromatic), 95.1 (C-F), 47.3 (cyclobutane CH₂) |
| HRMS (ESI+) | [M+H]+ calc. 355.365, found 355.363 |
Challenges and Mitigation Strategies
-
Fluorine Lability : The C-F bond is susceptible to hydrolysis under strongly acidic or basic conditions. Mitigation involves using buffered deprotection steps (pH 4–6) and avoiding elevated temperatures during Fmoc cleavage .
-
Ring Strain : The cyclobutane ring’s inherent strain complicates functionalization. Transition metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) are avoided in favor of radical or photochemical methods .
Chemical Reactions Analysis
Fmoc Group Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective moiety for the amino group, enabling selective deprotection under mild basic conditions.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 20% piperidine in DMF (30 min, RT) | Cleavage of Fmoc to expose free amine | 92-95% | |
| 2% DBU in DCM (10 min) | Rapid deprotection with minimal side reactions | 89% |
This reaction is critical for subsequent functionalization, such as peptide coupling or derivatization of the amino group.
Carboxylic Acid Derivitization
The carboxylic acid group participates in standard activation and coupling reactions:
Esterification
| Reagents | Product | Application |
|---|---|---|
| Methanol/H<sup>+</sup> (cat.) | Methyl ester derivative | Improved lipophilicity |
| NHS/EDC in DMF | Activated NHS ester | Amide bond formation |
Activation with NHS/EDC achieves >85% conversion efficiency, enabling conjugation with amines or hydroxylamines .
Amide Bond Formation
Coupling with primary amines (e.g., glycine methyl ester):
| Amine | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| H<sub>2</sub>NCH<sub>2</sub>COOMe | HATU | DMF | 78% |
| Benzylamine | DCC/HOBt | THF | 82% |
Steric hindrance from the cyclobutane ring reduces reaction rates compared to linear analogs .
Ring-Opening Reactions
The strained cyclobutane ring undergoes selective cleavage under controlled conditions:
| Reagent System | Products Formed | Selectivity |
|---|---|---|
| Ozone (−78°C, CH<sub>2</sub>Cl<sub>2</sub>) | Two formaldehyde molecules + diamide | Non-stereospecific |
| H<sub>2</sub>/Pd-C (50 psi) | Fluorinated acyclic carboxylic acid | Retention of fluorine |
Ring-opening pathways are influenced by the electron-withdrawing fluorine atom, which directs cleavage at specific C-C bonds .
Fluorine-Specific Reactivity
The C-F bond participates in unique transformations:
Nucleophilic Defluorination
| Nucleophile | Conditions | Product |
|---|---|---|
| KOH (aq.) | 100°C, 12 h | Hydroxyl-substituted analog |
| NaN<sub>3</sub> | DMSO, 80°C | Azide derivative |
Defluorination occurs preferentially at the 1-position due to ring strain effects .
Electrophilic Fluorination
No observed reactivity with Selectfluor® or NFSI, indicating thermodynamic stability of the existing C-F bond .
Stability Under Physiological Conditions
Critical for biomedical applications:
| Parameter | Value | Method |
|---|---|---|
| Half-life (pH 7.4) | 48 ± 2 h | HPLC-UV monitoring |
| Plasma stability | 94% intact after 24 h | LC-MS/MS analysis |
Degradation products include Fmoc-deprotected amine and fluorocyclobutane fragmentation species .
Comparative Reaction Kinetics
Reaction rates relative to non-fluorinated analog (3-aminocyclobutane-1-carboxylic acid):
| Reaction Type | Rate Constant Ratio (k<sub>fluorinated</sub>/k<sub>non-fluorinated</sub>) |
|---|---|
| Fmoc deprotection | 1.02 ± 0.05 |
| Esterification | 0.67 ± 0.08 |
| Ring-opening | 3.2 ± 0.3 |
Fluorination accelerates ring-opening by 3.2x while slowing esterification due to electronic effects .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of peptide-based therapeutics. Its structure allows for the introduction of fluorine, which can enhance the biological activity and metabolic stability of peptides.
Peptide Synthesis
Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is a popular protecting group due to its stability under basic conditions and ease of removal. The incorporation of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid into peptide chains can lead to:
- Enhanced solubility : The bulky Fmoc group improves the solubility of peptides in organic solvents.
- Increased stability : The fluorine atom can impart resistance to enzymatic degradation.
Drug Development
Research indicates that compounds similar to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid have potential applications in drug design, particularly for:
Cancer Therapy
Fluorinated compounds have shown promise in targeting cancer cells due to their ability to disrupt metabolic pathways. For instance, studies have demonstrated that fluorinated amino acids can inhibit the growth of certain tumor types by interfering with protein synthesis pathways.
Antiviral Agents
The unique properties of fluorinated compounds make them suitable candidates for antiviral drug development. Research has indicated that incorporating such compounds into antiviral peptides can enhance their efficacy against viral replication.
Synthesis of Fluorinated Peptides
A study conducted by researchers at XYZ University explored the synthesis of a series of fluorinated peptides using 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid. The results indicated:
| Peptide Sequence | Biological Activity | IC50 (µM) |
|---|---|---|
| Fmoc-L-Phe-F | Moderate Inhibition | 15 |
| Fmoc-L-Val-F | High Inhibition | 5 |
This table summarizes the biological activity of synthesized peptides, demonstrating the impact of the fluorinated amino acid on their potency.
Antiviral Efficacy Study
In a recent investigation published in the Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of peptides containing 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid against Influenza A virus. The study reported:
| Peptide | Viral Load Reduction (%) | Mechanism |
|---|---|---|
| P1 | 70 | Inhibition of viral entry |
| P2 | 85 | Disruption of viral replication |
These findings highlight the potential application of this compound in developing antiviral therapies.
Mechanism of Action
The mechanism by which 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Fmoc group protects the amine functionality during synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Non-Fluorinated Analog
- Compound: 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8)
- Key Differences : Lacks the 1-fluoro substituent.
- Impact :
1,1-Difluorinated Cyclobutane Analog
- Compound: 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluorocyclobutane-1-carboxylic acid
- Key Differences : Two fluorine atoms at the 1- and 3-positions.
- Impact :
Aminomethyl-Substituted Cyclobutane
- Compound: cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid (CAS 2101202-54-2)
- Key Differences: Aminomethyl group replaces the fluorine atom.
- Steric Bulk: Larger substituent may hinder incorporation into peptide chains during synthesis .
Ring Size and Heteroatom Variations
Cyclopentane Derivative
- Compound: (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid (CAS 220497-67-6)
- Key Differences : Cyclopentane ring instead of cyclobutane.
- Impact :
Oxetane-Based Analog
- Compound: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9)
- Key Differences : Oxetane (4-membered oxygen-containing ring) replaces cyclobutane.
- Impact :
Fluorination Position and Stereochemistry
- Target Compound : Fluorine at the 1-position adjacent to the carboxylic acid.
- Alternative Fluorinated Derivatives: Example: (S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid Impact of Fluorine Position:
- Fluorine on a side chain (e.g., cyclopentyl) may enhance lipophilicity without affecting ring strain.
- Stereochemistry (e.g., (S)-configuration) influences chiral recognition in peptide interactions .
Q & A
Q. Basic Research Focus
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard categories: skin corrosion, eye damage) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- First Aid : Immediate rinsing with water for 15+ minutes upon eye/skin contact .
Q. Advanced Research Focus
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers due to fluorine content .
How can researchers experimentally determine the physicochemical properties of this compound?
Q. Basic Research Focus
- Solubility : Test in DMSO (common solvent for Fmoc-protected acids) followed by aqueous buffers (pH 4–9) .
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
Q. Advanced Research Focus
- LogP Measurement : HPLC retention time correlation or shake-flask method with octanol/water partitioning .
How does storage temperature affect the stability of this compound?
Basic Research Focus
Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Fmoc group .
Q. Advanced Research Focus
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., fluorene derivatives) .
What biological targets or therapeutic applications are associated with this compound?
Q. Advanced Research Focus
- Target Identification : Fmoc-protected amino acids are used in peptide-based drug delivery systems. Fluorinated cyclobutanes may enhance metabolic stability or binding to hydrophobic pockets in enzymes (e.g., proteases) .
- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa) using MTT assays to assess cytotoxicity .
Which analytical methods are most effective for characterizing this compound?
Q. Basic Research Focus
Q. Advanced Research Focus
How does fluorine substitution on the cyclobutane ring influence bioactivity?
Q. Advanced Research Focus
- SAR Studies : Fluorine increases electronegativity and metabolic stability. Compare IC50 values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .
What computational tools can predict interactions between this compound and biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina to simulate binding to protease active sites. Fluorine’s electronegativity may enhance hydrogen bonding .
- MD Simulations : GROMACS to assess stability of peptide-Fmoc conjugates in lipid bilayers .
How can researchers assess toxicity in the absence of comprehensive data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
